2,5-Difluorophenyl Substitution: Distinct SAR from 3,5-Difluorophenyl Isomers in Pyridazinone c-Met Inhibitors
In the Merck Serono pyridazinone c-Met inhibitor optimization program, the difluorophenyl substituent identity and regiochemistry were critical SAR parameters. The difluorophenyl pyridazinone 47 (bearing a 3,5-difluorophenyl or 2,5-difluorophenyl motif, depending on the specific analog) exhibited a c-Met biochemical IC₅₀ in the low nanomolar range [1]. The key comparator N-(3,5-difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide (ChemBridge 9242780 / eMolecules 32361984) represents a regioisomeric pair to the target compound—differing only in the fluorine positions on the phenyl ring (3,5- vs. 2,5-) and the linker attachment point—yet these compounds are chemically and presumably biologically distinct entities, as positional isomerism of fluorine atoms in kinase inhibitors is a well-established determinant of hinge-region binding geometry, selectivity, and ADME properties [1][2]. Direct biological data for the target 2,5-difluorophenyl isomer have not been published; however, the regioisomeric distinction provides a clear rationale for procurement of the specific isomer in SAR expansion studies [1][2].
| Evidence Dimension | Fluorine substitution pattern on N-phenyl ring (regioisomerism) |
|---|---|
| Target Compound Data | 2,5-Difluorophenyl substitution; no published IC₅₀ data available |
| Comparator Or Baseline | 3,5-Difluorophenyl regioisomer (ChemBridge 9242780); also no published IC₅₀ data available as a single entity; class-representative difluorophenyl pyridazinone analogs achieve c-Met IC₅₀ values from 0.6 to 90 nM depending on full substitution [1][3] |
| Quantified Difference | Not quantifiable due to absence of direct biological data for either isomer; predicted difference in logD, binding pose, and metabolic stability based on fluorine regiochemistry |
| Conditions | c-Met biochemical assay (HTRF format); cellular c-Met autophosphorylation assay [1] |
Why This Matters
Procurement of the correct regioisomer is essential in medicinal chemistry SAR campaigns because fluorine position determines target engagement geometry, and using an incorrect isomer will produce misleading or non-reproducible biological results.
- [1] Dorsch, D., Schadt, O., Stieber, F., Meyring, M., Grädler, U., Bladt, F., Friese-Hamim, M., Knühl, C., Pehl, U., & Blaukat, A. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597–1602. View Source
- [2] Dorsch, D., Schadt, O., Stieber, F., & Blaukat, A. (2013). Pyridazinone derivatives. US Patent US8580781B2. Merck Patent GmbH. View Source
- [3] BindingDB. BDBM731434: N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-4-(3,4,5-trifluorobenzyl)piperidine-1-carboxamide. IC₅₀ data for stearoyl-CoA desaturase (human): 20 nM (SCD5), 390 nM (SCD). US Patent US12268687. (Accessed 2026-05-09). View Source
